Peonidin chloride
CAS No.: 134-01-0
Cat. No.: VC21347971
Molecular Formula: C16H13ClO6
Molecular Weight: 336.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 134-01-0 |
---|---|
Molecular Formula | C16H13ClO6 |
Molecular Weight | 336.72 g/mol |
IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride |
Standard InChI | InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H |
Standard InChI Key | OGBSHLKSHNAPEW-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] |
Chemical Properties and Structure
Molecular Identification
Peonidin chloride is an anthocyanidin chloride that contains peonidin as the cationic component. Its systematic chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride . This compound has been assigned the CAS registry number 134-01-0, and it possesses the molecular formula C16H13ClO6 with a molecular weight of 336.72 g/mol . In chemical databases, peonidin chloride is also known by several synonyms including 3,4',5,7-tetrahydroxy-3'-methoxyflavylium chloride and peonidol chloride .
Structural Characteristics
The core structure of peonidin chloride features a flavylium (2-phenylchromenylium) backbone with multiple hydroxyl groups at positions 3, 5, and 7 on the A and C rings, and at position 4' on the B ring. Additionally, it contains a methoxy group at position 3' on the B ring, which distinguishes it from other similar anthocyanidins . This specific substitution pattern contributes to its distinctive chemical and biological properties.
Physical Properties
Peonidin chloride exhibits notable physical characteristics that are important for its identification and application. The compound appears as a beige to reddish-brown solid, sometimes described as red-black in color . These physical properties are summarized in the table below:
Property | Description |
---|---|
Appearance | Beige to reddish-brown solid |
Color | Red-black |
Physical State | Solid |
Storage Temperature | −20°C (recommended) |
Alternative Storage | +4°C (for long-term) |
Concentration | 1 mg | 5 mg | 10 mg | 20 mg | 25 mg |
---|---|---|---|---|---|
1 mM | 2.97 mL | 14.85 mL | 29.7 mL | 59.4 mL | 74.25 mL |
5 mM | 0.594 mL | 2.97 mL | 5.94 mL | 11.88 mL | 14.85 mL |
10 mM | 0.297 mL | 1.485 mL | 2.97 mL | 5.94 mL | 7.425 mL |
50 mM | 0.0594 mL | 0.297 mL | 0.594 mL | 1.188 mL | 1.485 mL |
Biological Activities
Antioxidant Properties
Peonidin chloride demonstrates significant antioxidant activity, positioning it among the biologically active flavonoids with therapeutic potential . The antioxidant capacity of peonidin chloride stems from its ability to scavenge free radicals and reactive oxygen species, which are implicated in oxidative stress and cellular damage . Structure-activity relationship studies have established correlations between the hydroxylation pattern of anthocyanidins like peonidin and their antioxidant efficacy .
Anti-inflammatory Effects
Research has demonstrated that peonidin chloride possesses notable anti-inflammatory properties. Studies indicate that peonidin can inhibit cyclooxygenase-2 (COX-2) expression induced by phorbol esters in cellular models . This inhibitory effect on inflammatory pathways occurs through the blockade of extracellular signal-regulated kinases (ERK-1 and ERK-2) phosphorylation . These molecular mechanisms underlie the potential therapeutic application of peonidin chloride in inflammatory conditions.
Anticancer Activities
One of the most promising aspects of peonidin chloride research involves its anticancer properties. Experimental investigations have revealed potent inhibitory and apoptotic effects on various cancer cell lines in vitro, with particular efficacy against metastatic human breast cancer cells . The compound has been characterized as an antineoplastic agent and apoptosis inducer, suggesting its potential utility in cancer treatment strategies . The mechanisms of action appear to involve modulation of multiple cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Natural Sources and Extraction
Botanical Sources
Peonidin chloride is naturally present in various plant species, particularly in deeply colored berries and fruits. One documented source is Vaccinium myrtillus (bilberry), which contains significant amounts of this anthocyanidin . Other potential sources include grapes, blueberries, cranberries, and certain varieties of flowers, although the concentration varies considerably among different plant species and cultivars.
Manufacturer | Product Description | Quantity | Price (USD) | Update Date |
---|---|---|---|---|
Cayman Chemical | Peonidin (chloride) ≥98% | 1 mg | $62 | 2024-03-01 |
Cayman Chemical | Peonidin (chloride) ≥98% | 5 mg | $239 | 2024-03-01 |
Cayman Chemical | Peonidin (chloride) ≥98% | 10 mg | $448 | 2024-03-01 |
Usbiological | Peonidin Chloride | 1 mg | $460 | 2021-12-16 |
TRC | Peonidin Chloride | 2.5 mg | $370 | 2021-12-16 |
ChemFaces | 10 mM in DMSO | 1 mL | $270.3 | Not specified |
Research Applications
Pharmacological Studies
Peonidin chloride has been employed in various pharmacological studies investigating its potential therapeutic applications. Research has focused primarily on its antioxidant, anti-inflammatory, and anticancer properties . In particular, studies examining the compound's effects on signal transduction pathways have provided valuable insights into the molecular mechanisms underlying its biological activities.
Analytical Applications
Industrial Applications
Cosmetic and Dye Industries
Peonidin chloride has applications in the cosmetic industry, particularly as a chemical dye for hair products . Its natural origin and color properties make it an attractive alternative to synthetic dyes in certain applications where natural ingredients are preferred.
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